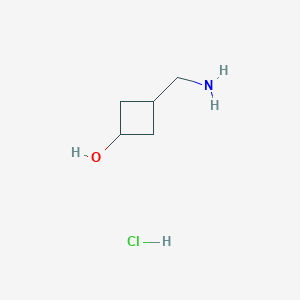

3-(Aminomethyl)cyclobutanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNRVZGKQUALNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427386-91-1, 1404365-04-3 | |

| Record name | 3-(Aminomethyl)cyclobutanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of cis-3-(Aminomethyl)cyclobutanol Hydrochloride

Section 1: Introduction & Strategic Analysis

cis-3-(Aminomethyl)cyclobutanol hydrochloride is a valuable saturated carbocyclic building block characterized by a strained four-membered ring and a specific cis-1,3-disubstitution pattern. The cyclobutane motif is of significant interest in medicinal chemistry, often serving as a rigid scaffold or a bioisosteric replacement for other groups to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The presence of both a primary amine and a primary alcohol in a defined spatial orientation makes this molecule a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and GABA analogs.[2][3]

The core synthetic challenge lies in controlling the stereochemistry on the cyclobutane ring. The cis relationship between the aminomethyl and hydroxyl groups requires a synthetic strategy that can selectively form this diastereomer over the trans isomer. This guide will detail a robust and scalable synthetic approach starting from a commercially available cyclobutane precursor, focusing on the key transformations that establish the desired stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals a practical pathway starting from cis-3-hydroxycyclobutanecarboxylic acid. This starting material is advantageous as the crucial cis-stereochemistry is already established. The synthesis then simplifies to the functional group interconversion of a carboxylic acid into an aminomethyl group.

Caption: Retrosynthetic analysis of the target molecule.

This approach leverages a key intermediate where the carboxylic acid can be converted to the aminomethyl group via standard transformations such as a Curtius rearrangement, Hofmann rearrangement, or reduction of a corresponding amide or nitrile. The hydroxyl group is carried through the synthesis, and the final amine is converted to its hydrochloride salt for improved stability and handling.[3]

Section 2: Recommended Synthetic Pathway & Mechanistic Insights

The recommended pathway begins with cis-3-hydroxycyclobutanecarboxylic acid. This starting material can be sourced commercially or synthesized.[4][5] The synthesis proceeds through protection of the amine, functional group transformation, and final deprotection.

Overall Workflow

The synthesis is a multi-step process designed for scalability and stereochemical control. The key steps involve amide formation, reduction to the primary amine, and protection/deprotection steps.

Caption: Recommended synthetic workflow.

Step-by-Step Mechanistic Discussion

-

Amide Formation: The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then treated with aqueous ammonia (NH₄OH) to form the primary amide. This is a standard and high-yielding transformation.

-

Protection of the Hydroxyl Group: To prevent side reactions in subsequent steps, the hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether or a tert-butoxycarbonyl (Boc) carbonate. The choice of protecting group depends on the conditions of the following steps. For the nitrile reduction, a silyl ether is suitable.

-

Dehydration to Nitrile: The primary amide is dehydrated to a nitrile. A variety of reagents can be used, such as triflic anhydride, phosphorous pentoxide (P₂O₅), or Burgess reagent. This step is crucial for setting up the subsequent reduction.

-

Reduction of the Nitrile: The nitrile is reduced to the primary amine. Catalytic hydrogenation using Raney Nickel or a palladium catalyst is a common and effective method.[3] Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used, although this requires anhydrous conditions and careful workup. The hydrogenation approach is often preferred for its cleaner reaction profile and scalability.

-

Deprotection and Salt Formation: The protecting group on the hydroxyl function is removed. For a TBDMS ether, a fluoride source like tetrabutylammonium fluoride (TBAF) is used. The resulting free amine is then treated with hydrochloric acid (typically as a solution in an organic solvent like dioxane or isopropanol) to precipitate the desired cis-3-(Aminomethyl)cyclobutanol hydrochloride salt. This final step also serves as a purification method.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of cis-3-Hydroxycyclobutane-1-carboxamide

-

Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution).

-

Procedure:

-

Suspend cis-3-hydroxycyclobutanecarboxylic acid (11.6 g, 100 mmol) in 100 mL of dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (10.9 mL, 150 mmol) via the dropping funnel over 30 minutes.

-

After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2 hours until the solution becomes clear.

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of 30% aqueous ammonia (50 mL). Slowly and carefully add the acyl chloride solution to the ammonia solution with vigorous stirring, maintaining the temperature below 10 °C.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify by recrystallization from ethyl acetate/hexanes.

-

Protocol 2: Reduction and Final Salt Formation

This protocol outlines a direct reduction of a nitrile intermediate, which would be formed from the amide in the previous step.

-

Apparatus: A high-pressure hydrogenation vessel (Parr shaker or similar).

-

Procedure:

-

Charge the hydrogenation vessel with cis-3-hydroxycyclobutanecarbonitrile (9.7 g, 100 mmol), 100 mL of methanol, and Raney Nickel (approx. 1 g, 50% slurry in water, washed with methanol).

-

Seal the vessel and purge with nitrogen, then with hydrogen.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Heat the mixture to 40-50 °C and shake vigorously.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.

-

After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude cis-3-(aminomethyl)cyclobutanol as an oil.

-

Dissolve the crude amine in 50 mL of isopropanol and cool in an ice bath.

-

Slowly add a 4M solution of HCl in 1,4-dioxane until the pH is acidic (check with pH paper).

-

A white precipitate will form. Stir the suspension at 0 °C for 1 hour.

-

Collect the solid by vacuum filtration, wash with cold isopropanol and then diethyl ether.

-

Dry the solid under vacuum to yield pure cis-3-(Aminomethyl)cyclobutanol hydrochloride.

-

Section 4: Data Presentation & Characterization

Table of Expected Yields and Purity

| Step | Product | Expected Yield (%) | Purity (by HPLC/NMR) |

| 1 | cis-3-Hydroxycyclobutane-1-carboxamide | 85-95% | >98% |

| 2 | cis-3-(Aminomethyl)cyclobutanol hydrochloride | 70-85% (over 2 steps) | >99% |

Characterization Data for Final Product

-

Appearance: White to off-white solid.[6]

-

¹H NMR (400 MHz, D₂O): δ 3.90-4.00 (m, 1H, CH-OH), 2.90 (d, J=7.2 Hz, 2H, CH₂-NH₃⁺), 2.20-2.35 (m, 2H, cyclobutane CH₂), 2.05-2.20 (m, 1H, CH-CH₂N), 1.80-1.95 (m, 2H, cyclobutane CH₂).

-

¹³C NMR (100 MHz, D₂O): δ 68.5 (CH-OH), 45.2 (CH₂-NH₃⁺), 38.1 (CH-CH₂N), 32.5 (2 x cyclobutane CH₂).

-

Mass Spec (ESI+): m/z = 102.1 [M+H]⁺ (for free base).

-

Purity (HPLC): >99% (UV detection at 210 nm, after derivatization if necessary).

Section 5: References

-

Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 2004. 2

-

3-(Aminomethyl)cyclobutanol hydrochloride - 1404365-04-3. Vulcanchem. 3

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications, 2021. 7

-

Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate. 8

-

Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. 1

-

Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis-. CymitQuimica. 6

-

cis-3-Hydroxycyclobutanecarboxylic acid. Nine Chongqing Chemdad Co., Ltd. 4

-

cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9. Sigma-Aldrich. 5

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (1404365-04-3) for sale [vulcanchem.com]

- 4. cis-3-Hydroxycyclobutanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9 [sigmaaldrich.com]

- 6. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis- [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)cyclobutanol Hydrochloride

Foreword

For the modern researcher in drug development and materials science, the cyclobutane motif offers a unique scaffold—a rigid, three-dimensional structure that stands apart from the "flatland" of aromatic rings. 3-(Aminomethyl)cyclobutanol hydrochloride is a prime exemplar of this class, presenting bifunctional reactivity that makes it a versatile building block. This guide synthesizes critical data on its chemical and physical properties, analytical methodologies, and handling protocols, providing a comprehensive resource for scientists aiming to leverage its unique characteristics in their research endeavors.

Chemical Identity and Structural Characteristics

This compound is a salt featuring a cyclobutane core substituted with an aminomethyl group and a hydroxyl group. The hydrochloride form enhances stability and improves aqueous solubility, making it more amenable to laboratory use.[1] Depending on the synthetic route, it can exist as cis or trans diastereomers, which possess distinct spatial arrangements and can lead to different outcomes in stereospecific reactions.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 3-(aminomethyl)cyclobutan-1-ol hydrochloride | [4][5] |

| CAS Number | 1427386-91-1 (isomer mixture), 1400744-20-8 (cis-isomer) | [4][6][7][8] |

| Molecular Formula | C₅H₁₂ClNO | [4][5][8] |

| Molecular Weight | 137.61 g/mol | [5][6][8] |

Structural Analysis

The molecule's core is a four-membered cyclobutane ring, which imparts significant ring strain (~110 kJ/mol).[1] This inherent strain is a key determinant of its reactivity. The two primary functional groups are:

-

Primary Amine (-CH₂NH₂): Acts as a nucleophile and a basic center, readily participating in reactions like amidation, alkylation, and salt formation.[1]

-

Secondary Alcohol (-OH): Functions as a hydrogen bond donor/acceptor and can undergo oxidation, esterification, and etherification.[1]

The stereochemistry (cis vs. trans) dictates the relative orientation of these groups, which is a critical consideration for applications in areas like PROTAC synthesis, where precise spatial positioning is paramount.[8]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is essential for purification, characterization, and quality control.

Physicochemical Properties

| Property | Value | Notes | Source(s) |

| Appearance | Solid | Typically a white to off-white solid. | [5] |

| Purity | ≥97% | Typical purity for commercially available research-grade material. | [5][6] |

| Melting Point | Decomposes above 200°C | Thermal gravimetric analysis indicates decomposition at elevated temperatures. | [1] |

| Boiling Point | 184.5 ± 13.0 °C (decomposes) | Predicted value; the compound is expected to decompose before boiling under atmospheric pressure. | [1] |

| Solubility | Soluble in Water | The hydrochloride salt form confers good aqueous solubility. Solubility in organic solvents will vary. | [1] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | Recommended to be stored in a cool, dry place to prevent degradation.[4][6] The compound is noted to be hygroscopic.[1] | [4][6][7] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the molecule. While specific shifts may vary slightly based on the solvent and isomer, the following are characteristic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is complex due to the cyclobutane ring protons. Key expected signals include:

-

A multiplet corresponding to the methine proton attached to the hydroxyl group (-CHOH).

-

Signals for the aminomethyl protons (-CH₂NH₂), which may appear as a multiplet or a broadened singlet.

-

A complex series of multiplets for the cyclobutane ring protons.

-

A broad singlet for the amine and hydroxyl protons, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will typically show five distinct signals corresponding to the five carbon atoms in the molecule, assuming no magnetic equivalence. The carbons attached to the heteroatoms (-CHOH and -CH₂N) will be shifted downfield.

Note: Reference spectra for related analogs like trans-3-Amino-cyclobutaneMethanol hydrochloride and cis-3-(Boc-aMinoMethyl)cyclobutanol are available and can serve as a guide for spectral interpretation.[9][10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the preferred method for this molecule. The expected parent ion would be [M+H]⁺, corresponding to the free base, at an m/z of approximately 102.10.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

N-H Bend: A bending vibration typically seen around 1600 cm⁻¹.

Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable intermediate in multi-step syntheses.

Key Reactive Sites

The diagram below illustrates the principal sites of reactivity on the molecule's free base form.

Caption: Key reactive centers of the 3-(Aminomethyl)cyclobutanol free base.

Common Synthetic Transformations

-

N-Functionalization: The primary amine is readily acylated using acyl chlorides or anhydrides to form amides. It can also undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines.

-

O-Functionalization: The hydroxyl group can be converted to an ester using carboxylic acids (e.g., via Fischer esterification or using coupling agents) or to an ether via Williamson ether synthesis.

-

Bifunctional Reactions: Its most powerful application is as a bifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[8]

Analytical Workflow for Quality Control

Ensuring the purity and identity of this compound is critical for its use in sensitive applications. A robust analytical workflow is required.

Recommended Analytical Workflow

The following diagram outlines a logical workflow for the comprehensive analysis of this compound.

Caption: A standard quality control workflow for chemical analysis.

Protocol: Purity Determination by HPLC

Because this molecule lacks a strong UV chromophore, traditional HPLC with UV detection is not ideal. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are more appropriate.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD/CAD detector.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., a silica or amide-based column (150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM Ammonium Formate buffer, pH 3.5

-

Gradient:

-

0-2 min: 95% A

-

2-15 min: Linear gradient from 95% A to 60% A

-

15-18 min: Hold at 60% A

-

18-20 min: Return to 95% A and re-equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL.

-

Rationale: HILIC mode is chosen due to the polar nature of the analyte, providing better retention than standard reversed-phase chromatography. The salt in the mobile phase ensures good peak shape.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Hazard Identification: While comprehensive toxicological data is not widely available, related compounds may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][11]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][6] The recommended storage temperature is between 2-8°C.[4][7] The compound's hygroscopic nature necessitates protection from moisture.[1]

Conclusion

This compound is a synthetically versatile building block whose utility is rooted in its unique three-dimensional structure and its orthogonal reactive handles. Its strained cyclobutane core, combined with a primary amine and a secondary alcohol, provides a rich platform for creating complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and analytical profile—as detailed in this guide—is the foundation for its successful application in pioneering research, from novel therapeutics to advanced materials.

References

- 1. This compound (1404365-04-3) for sale [vulcanchem.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. This compound | 1427386-91-1 [amp.chemicalbook.com]

- 4. cis-3-(AMinoMethyl)cyclobutanol hydrochloride | 1400744-20-8 [amp.chemicalbook.com]

- 5. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis- [cymitquimica.com]

- 6. cis this compound | 1400744-20-8 | INDOFINE Chemical Company [indofinechemical.com]

- 7. 1427386-91-1|this compound|BLD Pharm [bldpharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR [m.chemicalbook.com]

- 10. cis-3-(Boc-aMinoMethyl)cyclobutanol(917827-92-0) 1H NMR spectrum [chemicalbook.com]

- 11. trans-3-(Aminomethyl)cyclobutanol 97% | CAS: 1234616-04-6 | AChemBlock [achemblock.com]

3-(Aminomethyl)cyclobutanol hydrochloride mechanism of action.

An In-Depth Technical Guide to the Mechanistic Roles and Applications of the 3-(Aminomethyl)cyclobutanol Scaffold in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The 3-(aminomethyl)cyclobutanol moiety is a compelling structural scaffold in modern medicinal chemistry. Characterized by a strained four-membered carbocycle, this molecule offers a unique combination of three-dimensional architecture and versatile chemical functionality. While direct, comprehensive studies on the intrinsic mechanism of action of 3-(Aminomethyl)cyclobutanol hydrochloride are not prevalent in public literature, its value is prominently demonstrated through its application as a foundational building block in three key areas of drug discovery: direct enzyme inhibition, the synthesis of conformationally restricted neuromodulators, and as a rigid linker in novel therapeutic modalities such as Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of these applications, synthesizing established principles with field-proven experimental protocols to offer researchers, scientists, and drug development professionals a technical framework for leveraging this versatile scaffold.

The 3-(Aminomethyl)cyclobutanol Scaffold: Structural and Functional Rationale

The therapeutic potential of the 3-(aminomethyl)cyclobutanol scaffold is rooted in its distinct physicochemical properties. The core cyclobutane ring imposes significant ring strain (approximately 110 kJ/mol), which influences its conformational flexibility and reactivity[1]. This inherent rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The scaffold presents two key functional groups for chemical elaboration:

-

A Primary Aminomethyl Group: This provides a basic center and a potent hydrogen bond donor, crucial for forming salt bridges and other electrostatic interactions within protein active sites[2]. It also serves as a primary attachment point for further chemical synthesis.

-

A Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, contributing to binding affinity and specificity[2]. It also offers a reactive handle for esterification or etherification.

The hydrochloride salt form enhances aqueous solubility and stability, making it a practical starting material for laboratory applications[1]. These features collectively make 3-(aminomethyl)cyclobutanol a privileged scaffold for exploring diverse biological targets.

Application I: A Putative Multi-Target Enzyme Inhibitor

Commercial and technical sources report that this compound exhibits inhibitory activity against several therapeutically relevant enzymes[1]. While primary literature detailing the kinetics of these interactions is scarce, we can deconstruct the likely mechanisms based on the known pharmacology of these enzyme classes.

Aldose Reductase (AR)

-

Biological Significance: AR is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol[3][4]. Under hyperglycemic conditions, the accumulation of sorbitol creates osmotic stress, contributing to diabetic complications such as neuropathy, retinopathy, and cataracts[4][5][6]. Inhibition of AR is therefore a key strategy for mitigating these effects[4][7].

-

Hypothesized Mechanism of Inhibition: The active site of AR contains an "anion-binding pocket" that recognizes the carboxylate group of acidic inhibitors. It is plausible that the protonated aminomethyl group of 3-(aminomethyl)cyclobutanol could engage in electrostatic interactions with this pocket, while the hydroxyl group forms hydrogen bonds with nearby residues like Tyr48 and His110, mimicking the interactions of the substrate's sugar hydroxyls.

Dipeptidyl Peptidase-IV (DPP-IV)

-

Biological Significance: DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[8][9]. These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release[10]. DPP-IV inhibitors, or "gliptins," are an established class of oral medications for type 2 diabetes[9][10][11].

-

Hypothesized Mechanism of Inhibition: The active site of DPP-IV features a key glutamate residue (Glu205/206) that typically interacts with the N-terminal amine of its peptide substrates. The primary amine of 3-(aminomethyl)cyclobutanol could form a salt bridge with this residue, effectively blocking the active site. The cyclobutanol ring would occupy an adjacent hydrophobic pocket.

Carbonic Anhydrase II (CA II)

-

Biological Significance: CA II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons[12]. It plays a critical role in pH regulation and fluid balance. Inhibitors of CA II are used to treat glaucoma, epilepsy, and altitude sickness[13].

-

Hypothesized Mechanism of Inhibition: The primary mechanism for classical CA inhibitors involves the coordination of a functional group, typically a sulfonamide, to the active site zinc ion[14][15]. While 3-(aminomethyl)cyclobutanol lacks a sulfonamide, it is possible that the hydroxyl group or the amino group could directly coordinate with the zinc ion, displacing the catalytic zinc-bound water molecule[12]. The rest of the molecule would then form secondary interactions with active site residues like Thr199[16].

Quantitative Data Summary

| Enzyme Target | Reported IC₅₀ | Therapeutic Area |

| Aldose Reductase | 2.5 µM[1] | Diabetic Complications |

| Dipeptidyl Peptidase-IV | 1.8 µM[1] | Type 2 Diabetes |

| Carbonic Anhydrase II | 5.0 µM[1] | Glaucoma, Epilepsy |

Signaling Pathway: DPP-IV Inhibition

Caption: Putative inhibition of DPP-IV by 3-(Aminomethyl)cyclobutanol.

Protocol: In Vitro Enzyme Inhibition Assay (DPP-IV)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human DPP-IV.

-

Materials: Recombinant human DPP-IV, DPP-IV substrate (e.g., Gly-Pro-AMC), this compound, assay buffer (e.g., Tris-HCl, pH 7.5), 96-well black plates, fluorescence plate reader.

-

Procedure:

-

Prepare a 10 mM stock solution of the test compound in assay buffer.

-

Perform serial dilutions (1:3) in the 96-well plate to create a concentration gradient (e.g., 1000 µM to 0.05 µM).

-

Add a fixed concentration of recombinant human DPP-IV enzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Application II: A Rigid Scaffold for GABA Analog Synthesis

-

Biological Significance: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system[17]. GABA analogs are a cornerstone in treating neurological disorders like epilepsy, neuropathic pain, and anxiety[18][19]. However, GABA itself has poor blood-brain barrier permeability. The design of lipophilic, conformationally restricted analogs is a key strategy to improve pharmacokinetics and target selectivity[20].

-

Synthetic Rationale: The cyclobutane core of 3-(aminomethyl)cyclobutanol provides an ideal rigid scaffold to constrain the flexible GABA backbone[21]. By orienting the key pharmacophoric elements—the amine and a carboxylic acid—in a fixed spatial arrangement, it is possible to design analogs that selectively target specific GABA receptor subtypes or transporters.

Workflow: Synthesis of a Cyclobutane-GABA Analog

Caption: Proposed synthetic workflow for a novel GABA analog.

Protocol: GABA-A Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a novel cyclobutane GABA analog for the GABA-A receptor.

-

Materials: Rat cortical membranes (source of GABA-A receptors), [³H]-Muscimol (radioligand), novel cyclobutane GABA analog, unlabeled GABA (positive control), binding buffer, glass fiber filters, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the novel GABA analog.

-

In a 96-well plate, combine the rat cortical membranes, a fixed concentration of [³H]-Muscimol, and varying concentrations of the test compound.

-

Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of unlabeled GABA).

-

Incubate the plate at 4°C for 60 minutes.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ from a competitive binding curve and calculate the Ki using the Cheng-Prusoff equation.

-

Application III: A Rigid Linker for PROTAC Development

-

Technology Overview: Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein[18][22]. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker[23]. The PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein[24].

-

Role of the Linker: The linker is not merely a spacer; its length, rigidity, and attachment points are critical for productive ternary complex formation[23]. Rigid linkers, such as those derived from cyclobutane, can pre-organize the two ligands, which can be advantageous for optimizing degradation efficiency (DC₅₀) and selectivity. 3-(Aminomethyl)cyclobutanol provides two distinct points (amine and hydroxyl) for linker attachment, allowing for fine-tuning of the vectoral properties of the final PROTAC.

Mechanism: PROTAC-Induced Protein Degradation

Caption: The PROTAC mechanism of action.

Protocol: Western Blot for Target Protein Degradation

-

Objective: To measure the dose-dependent degradation of a target protein (e.g., a specific kinase) in a cancer cell line treated with a PROTAC containing a 3-(aminomethyl)cyclobutanol-derived linker.

-

Materials: Cancer cell line expressing the target protein, the novel PROTAC, cell lysis buffer, primary antibody against the target protein, primary antibody against a loading control (e.g., β-actin), HRP-conjugated secondary antibody, SDS-PAGE gels, Western blot transfer system, chemiluminescence substrate.

-

Procedure:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1000 nM to 0.1 nM) for a fixed duration (e.g., 18 hours). Include a vehicle control (DMSO).

-

Wash the cells with PBS and lyse them on ice using a lysis buffer containing protease inhibitors.

-

Determine the total protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk) and then probe with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and probe with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the β-actin antibody as a loading control.

-

Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the corresponding β-actin band. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC₅₀ (concentration at which 50% of the protein is degraded).

-

Conclusion

While this compound may possess modest intrinsic bioactivity as an enzyme inhibitor, its true value in the landscape of drug discovery lies in its utility as a versatile and structurally unique building block. The conformationally restricted cyclobutane core, combined with strategically placed functional groups, provides medicinal chemists with a powerful tool to design novel therapeutics. Whether it is used to impart rigidity to flexible pharmacophores in GABA analogs, to serve as a scaffold for multi-target enzyme inhibitors, or to act as a sophisticated linker in the rapidly evolving field of targeted protein degradation, the 3-(aminomethyl)cyclobutanol scaffold is a testament to the principle that molecular architecture is a critical determinant of biological function. The experimental frameworks provided herein offer a validated starting point for researchers seeking to unlock the full potential of this compelling chemical entity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intrinsic inhibition of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Mechanisms of beneficial effects of DPP-4 inhibitors as a promising perspective for the prevention/treatment of the disruption of cardio-cerebrovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. flore.unifi.it [flore.unifi.it]

- 16. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GABA analogue - Wikipedia [en.wikipedia.org]

- 19. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 24. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Chemical Space: A Technical Guide to the Structural Analysis of Cyclobutane Derivatives in Drug Design

An In-depth Technical Guide for Drug Development Professionals

Abstract

The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a powerful tool to escape the "flatland" of traditional aromatic-heavy drug candidates, providing distinct advantages in potency, selectivity, and pharmacokinetic profiles.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the structural analysis of cyclobutane derivatives. We will delve into the fundamental principles governing their conformational behavior, detail the critical experimental and computational techniques for their analysis, and explore how a profound understanding of their structure directly translates into more effective drug design strategies.

The Rationale: Why Cyclobutane?

The strategic incorporation of a cyclobutane ring into a drug candidate is a decision rooted in its fundamental physicochemical properties, which stand in stark contrast to both flexible acyclic linkers and planar aromatic systems.

Innate Structural Characteristics

The cyclobutane ring is characterized by significant strain energy (approx. 26.3 kcal/mol), compelling it to adopt a non-planar, puckered or "butterfly" conformation to relieve torsional strain.[2][4] This puckering is not static; the ring rapidly interconverts between equivalent puckered conformations at room temperature.[4] This intrinsic three-dimensionality is a cornerstone of its utility in drug design.

Key properties include:

-

Puckered Conformation: Unlike the planar nature of aromatic rings, the cyclobutane scaffold presents substituents in precise three-dimensional vectors, allowing for more specific and potentially stronger interactions within a protein's binding pocket.[5]

-

Conformational Rigidity: Compared to a flexible ethyl or propyl linker, a 1,3-disubstituted cyclobutane severely limits the number of possible conformations a molecule can adopt.[2] This pre-organization can reduce the entropic penalty of binding to a biological target, leading to enhanced potency.[2]

-

Increased sp³ Character: The move away from flat, sp²-dominated molecules towards those with a higher fraction of sp³-hybridized carbons (Fsp³) is a well-documented trend correlated with higher clinical success rates.[3][5] Cyclobutanes are excellent scaffolds for increasing Fsp³ character, which can lead to improved solubility and reduced off-target effects.[3]

Strategic Applications in Medicinal Chemistry

The unique geometry of cyclobutanes allows them to serve several strategic roles in drug design:

-

Bioisosteric Replacement: Cyclobutanes are powerful bioisosteres. They can replace:

-

Aromatic Rings: To improve metabolic stability by removing sites of oxidative metabolism and to enhance solubility by disrupting planar stacking.[5][6]

-

Alkenes: To prevent cis/trans isomerization and improve metabolic stability.[2][7]

-

Gem-dimethyl Groups: To act as a rigid scaffold while maintaining a similar spatial arrangement.[3]

-

-

Metabolic Stability: The replacement of metabolically vulnerable groups (e.g., cyclohexyl rings) with robust cyclobutane moieties has proven to be a key strategy in overcoming poor pharmacokinetic profiles. For example, in the development of the IDH1 inhibitor ivosidenib, replacing a cyclohexyl amine with a difluorocyclobutanyl amine was critical for achieving metabolic stability.

-

Pharmacophore Scaffolding: The rigid cyclobutane core acts as a predictable scaffold, precisely orienting key pharmacophoric groups to optimize interactions with a target receptor.[7][8]

Core Directive: Structural Analysis Methodologies

A thorough understanding of a cyclobutane derivative's three-dimensional structure and conformational preferences is paramount. This is achieved through a synergistic combination of spectroscopic and computational techniques.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful experimental tool for elucidating the solution-state structure and stereochemistry of cyclobutane derivatives.[9][10]

2.1.1. Key NMR Parameters

-

¹H Chemical Shifts: The chemical shifts of protons on the cyclobutane ring are highly sensitive to their stereochemical environment (axial vs. equatorial) and the nature of the substituents.[10]

-

¹³C Chemical Shifts: Unsubstituted cyclobutane shows a single ¹³C resonance at approximately 22.4 ppm.[11] Substitution leads to distinct signals that help confirm the carbon skeleton.

-

³JHH Coupling Constants (Vicinal Coupling): The magnitude of the coupling constant between vicinal protons is dictated by the Karplus relationship and is dependent on the dihedral angle between them. This is crucial for distinguishing between cis and trans isomers and for determining the ring's pucker.

-

Nuclear Overhauser Effect (nOe): nOe experiments (e.g., NOESY or ROESY) are indispensable for determining through-space proximity of protons. Strong nOe correlations between protons on the same face of the ring confirm cis stereochemistry, while their absence suggests a trans relationship.[12]

2.1.2. Experimental Protocol: NMR-Based Stereochemical Assignment

This protocol outlines a self-validating system for determining the relative stereochemistry of a 1,3-disubstituted cyclobutane derivative.

Step 1: Sample Preparation

-

Dissolve 5-10 mg of the purified cyclobutane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a standard 5 mm NMR tube.

Step 2: Data Acquisition

-

Acquire a standard 1D ¹H NMR spectrum to assess purity and identify proton signals.

-

Acquire a 1D ¹³C NMR spectrum (and DEPT-135) to identify all carbon environments.

-

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton bond connectivity (J-coupling).

-

Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 500-800 ms to identify protons that are close in space (< 5 Å).

Step 3: Data Analysis & Interpretation

-

Assign Protons: Use the COSY spectrum to trace the connectivity of protons around the cyclobutane ring.

-

Identify Key Protons: Focus on the methine protons at the substituted positions (C1 and C3) and the methylene protons (C2 and C4).

-

Analyze NOESY Spectrum:

-

Hypothesis 1 (Cis Isomer): If the substituents at C1 and C3 are cis, a clear nOe cross-peak will be observed between the methine protons H1 and H3.

-

Hypothesis 2 (Trans Isomer): If the substituents are trans, no nOe will be observed between H1 and H3. Instead, H1 will show an nOe to one of the protons on C2/C4 on the same face of the ring, and H3 will show an nOe to the other proton on C2/C4 on its face.

-

-

Validate with Coupling Constants: Analyze the multiplicity and coupling constants of the ring protons in the 1D ¹H spectrum to further support the conformational model derived from NOESY data.

Workflow for NMR-Based Stereochemical Assignment

Caption: Workflow for NMR-based stereochemical assignment of cyclobutane derivatives.

Computational Analysis

Computational methods are essential for exploring the conformational landscape of cyclobutane derivatives and for rationalizing experimental observations.[13]

2.2.1. Key Computational Methods

-

Density Functional Theory (DFT): DFT calculations are used to accurately determine the geometries and relative energies of different conformers (e.g., different puckering states or substituent orientations).

-

Molecular Dynamics (MD): MD simulations provide insight into the dynamic behavior of the molecule in solution, revealing the accessible conformations and the time scales of their interconversion.[13]

-

Conformational Search Algorithms: Tools like CREST or the conformer generation tools in RDKit can be used to systematically search for low-energy conformers.[14]

2.2.2. Protocol: Computational Conformational Search

This protocol provides a general workflow for identifying the lowest energy conformation of a substituted cyclobutane.

Step 1: Initial Structure Generation

-

Build the 2D structure of the cyclobutane derivative in a molecular editor.

-

Generate an initial 3D structure using a tool with built-in force fields (e.g., Avogadro, ChemDraw 3D).

Step 2: Conformer Generation

-

Use a conformational search algorithm (e.g., CREST, RDKit's EmbedMultipleConfs) to generate a diverse set of possible conformers.[14] This step often employs metadynamics or simulated annealing to overcome energy barriers.[14]

Step 3: Geometry Optimization and Energy Calculation

-

For each generated conformer, perform a geometry optimization using a suitable level of theory, such as DFT with a basis set like B3LYP/6-31G*.

-

Calculate the single-point energy of each optimized conformer at a higher level of theory if necessary.

Step 4: Analysis

-

Rank the conformers by their relative energies to identify the global minimum and other low-lying conformers.

-

Analyze the geometric parameters (dihedral angles, bond lengths, puckering angle) of the lowest energy conformer.

-

Compare the calculated properties (e.g., predicted NMR coupling constants) with experimental data for validation.

Application in Practice: Structure-Activity Relationship (SAR)

The ultimate goal of structural analysis is to build a robust Structure-Activity Relationship (SAR) model, which links specific structural features to biological activity.[15] For cyclobutane derivatives, SAR studies focus on how the stereochemistry and substitution pattern influence target binding.[8][16]

3.1. Case Study: Cyclobutane as a Bioisostere for a Phenyl Ring

Replacing a planar phenyl ring with a 1,3-disubstituted cyclobutane can dramatically alter a compound's properties.[5] The puckered ring projects substituents into different vectors in 3D space, potentially accessing new interactions in the binding pocket that were unavailable to the planar analogue.

| Property | Phenyl Analogue | Cyclobutane Bioisostere | Causality & Rationale |

| Solubility | Lower | Higher | The 3D shape of the cyclobutane disrupts crystal lattice packing, often leading to improved aqueous solubility.[3] |

| Metabolic Stability | Lower | Higher | Aromatic rings are susceptible to CYP450-mediated oxidation. The saturated cyclobutane ring is generally less metabolically labile.[5] |

| Binding Affinity (Ki) | Target-Dependent | Target-Dependent | The 3D vector projection of substituents can either enhance or decrease binding affinity depending on the specific topology of the target's active site.[5] |

| Fsp³ | Lower | Higher | Directly increases the fraction of sp³ carbons, a property correlated with higher clinical success rates.[5] |

Iterative SAR Development Flowchart

Caption: The iterative cycle of Structure-Activity Relationship (SAR) development.

Conclusion and Future Outlook

The cyclobutane scaffold is a validated and powerful tool in the medicinal chemist's arsenal.[6] Its conformational rigidity and unique three-dimensional geometry provide a reliable platform for designing molecules with improved potency, selectivity, and pharmacokinetic properties. The scarcity of this motif in marketed drugs has been historically attributed to synthetic challenges and a perceived instability.[3] However, with the advent of modern synthetic methods, the accessibility of diverse cyclobutane building blocks has greatly improved.[2][17]

Future advancements will likely focus on the development of novel synthetic routes to access more complex and densely functionalized cyclobutane cores. As our understanding of the interplay between the puckered conformation and biological targets deepens, we can expect to see a significant increase in the number of cyclobutane-containing candidates progressing through clinical trials, ultimately delivering safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. benchchem.com [benchchem.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. ias.ac.in [ias.ac.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 16. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Synthesis of Novel Aminocyclobutanol Compounds

Prepared by: Gemini, Senior Application Scientist

Abstract

The aminocyclobutanol motif is a compelling structural scaffold in modern medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties.[1][2] Its constrained, sp³-rich framework provides a distinct advantage in an era of drug discovery focused on moving beyond flat, aromatic structures.[1] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the strategic synthesis, discovery, and evaluation of novel aminocyclobutanol compounds. We will explore the rationale behind synthetic choices, present detailed experimental protocols, and outline a comprehensive workflow from initial synthesis to biological screening.

Introduction: The Aminocyclobutanol Scaffold as a Privileged Structure

The concept of a "privileged scaffold" refers to molecular frameworks capable of serving as ligands for a diverse array of biological targets.[3][4] The aminocyclobutanol core fits this description due to several key features:

-

Structural Rigidity: The four-membered ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.

-

Three-Dimensionality: The non-planar structure allows for substituents to be projected into distinct vectors of chemical space, enabling more precise and effective interactions within a protein's binding pocket.

-

Stereochemical Complexity: The scaffold possesses multiple stereocenters. The specific stereochemistry of the amino and hydroxyl groups significantly influences biological activity and physicochemical properties.[2]

-

Synthetic Tractability: As this guide will detail, a variety of synthetic methods, including powerful photochemical reactions, have been developed to access this core structure with good control over stereochemistry.[5][6][7][8]

These attributes have led to the exploration of aminocyclobutanol derivatives in various therapeutic areas, including their investigation as potential anticancer agents and kinase inhibitors.[2]

Strategic Approaches to Aminocyclobutanol Synthesis

The construction of the cyclobutane ring is a foundational challenge in organic synthesis.[8][9][10] For aminocyclobutanol derivatives, stereocontrol is paramount. The choice of synthetic strategy is therefore a critical decision driven by factors such as desired stereochemistry, available starting materials, and scalability.

Photochemical [2+2] Cycloadditions: The Power of Light

Photochemical [2+2] cycloadditions are among the most powerful and frequently used methods to construct cyclobutane rings.[7][8][11] These reactions involve the excitation of an alkene by UV or visible light to form a diradical intermediate that then combines with another alkene to form the four-membered ring.[7]

A particularly elegant and relevant method for synthesizing 2-aminocyclobutanols is the Norrish/Yang reaction , an intramolecular photocyclization.[5][6] This reaction proceeds via the following key steps:

-

Excitation: An α-amido alkylaryl ketone is excited by UV light.

-

γ-Hydrogen Abstraction: The excited ketone undergoes intramolecular hydrogen abstraction from the γ-position to form a 1,4-triplet biradical.

-

Biradical Combination (Yang Cyclization): The biradical intermediate combines to form the cyclobutanol ring.

Causality in Experimental Choice: The Norrish/Yang reaction is often chosen for its high diastereoselectivity, which can be controlled by factors like hydrogen bonding within the biradical intermediate.[5][6] The stereochemistry of the starting α-amino acid derivative directly influences the stereochemical outcome of the cyclized product, making this a highly valuable method for stereoselective synthesis.[5][6]

Another key photochemical reaction is the Paternò–Büchi reaction , which involves the cycloaddition of a carbonyl compound with an alkene to form an oxetane.[12][13][14][15] While this directly forms an oxetane, not a cyclobutanol, the oxetane can serve as a versatile intermediate that can be subsequently opened and functionalized to yield aminocyclobutanol derivatives. The reaction typically proceeds through a diradical intermediate formed from the excited triplet state of the carbonyl compound.[14][15]

Diagram: Conceptual Workflow for Novel Aminocyclobutanol Discovery

Caption: A generalized workflow from initial design to biological evaluation.

Other Synthetic Approaches

While photochemical methods are powerful, other strategies offer alternative pathways:

-

Metal-Catalyzed [2+2] Cycloadditions: Transition metal catalysts, particularly copper(I) salts, can facilitate [2+2] cycloadditions under milder conditions, sometimes using visible light instead of high-energy UV radiation.[11]

-

High-Pressure [2+2] Cycloadditions: Applying high pressure (hyperbaric conditions) can promote cycloaddition reactions that do not proceed under normal conditions, enabling the synthesis of diverse libraries of cyclobutane derivatives.[16]

-

C–H Functionalization: More recent strategies employ C–H functionalization logic, where existing C–H bonds on a pre-formed ring are selectively converted into new functional groups.[17][18] This can be a highly efficient way to build molecular complexity.

Diagram: Decision Framework for Synthetic Route Selection

Caption: A simplified decision tree for choosing a synthetic strategy.

Detailed Protocol: Stereoselective Synthesis of a 2-Aminocyclobutanol via Photocyclization

This protocol is a representative example based on the Norrish/Yang reaction, adapted from methodologies described in the literature for the synthesis of N-acylated 2-aminocyclobutanols.[5][6]

Objective: To synthesize a diastereomerically enriched N-acetyl-2-aminocyclobutanol from an N-acetyl-α-amino ketone precursor.

Materials:

-

N-acetyl-(L)-valine p-methylbutyrophenone (precursor, 1.0 mmol)

-

Benzene (spectroscopic grade, 200 mL)

-

Nitrogen gas (high purity)

-

Medium-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (to cut off wavelengths <290 nm)

-

Photoreactor vessel with cooling jacket

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of the Photoreactor:

-

Dissolve the N-acetyl-(L)-valine p-methylbutyrophenone precursor (1.0 mmol) in 200 mL of spectroscopic grade benzene in the photoreactor vessel.

-

Expert Insight: Benzene is a classic solvent for these reactions, but due to its toxicity, other less hazardous solvents like acetonitrile or tert-butanol should be evaluated if possible. The choice of solvent can influence reaction efficiency and selectivity.

-

Purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen. Oxygen can quench the triplet excited state, inhibiting the desired reaction. This is a critical, self-validating step; failure to deoxygenate will result in poor yields.

-

-

Photolysis:

-

Place the photoreactor vessel in the photochemical apparatus. Circulate coolant through the jacket to maintain a constant temperature (e.g., 20°C).

-

Irradiate the solution with the medium-pressure mercury lamp through the Pyrex filter.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC at regular intervals (e.g., every 2 hours). The reaction is typically complete within 8-12 hours.

-

Expert Insight: Over-irradiation can lead to the formation of degradation byproducts. Careful monitoring is essential to maximize the yield of the desired cyclobutanol.

-

-

Workup and Isolation:

-

Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue will contain the desired aminocyclobutanol product along with Norrish cleavage products.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the desired product (as identified by TLC) and remove the solvent to yield the purified N-acetyl-2-aminocyclobutanol.

-

-

Characterization:

Data Presentation and Characterization

Thorough characterization is essential to confirm the successful synthesis and purity of the target compound.

Table 1: Representative Data for a Photocyclization Reaction

| Parameter | Value | Method of Determination |

| Starting Material | N-acetyl-(L)-valine p-methylbutyrophenone | --- |

| Isolated Yield | 22% | Gravimetric |

| Diastereomeric Ratio | >95:5 | ¹H NMR Spectroscopy |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.20-7.05 (m, 4H), 5.95 (br s, 1H), 4.51 (d, 1H), 2.45 (m, 1H), 2.30 (s, 3H), 1.95 (s, 3H), 1.05 (d, 3H), 0.95 (d, 3H) | NMR |

| Mass Spec (ESI+) m/z | [M+H]⁺ calculated: 278.1751; found: 278.1755 | HRMS |

| Purity | >98% | HPLC |

Note: The NMR data presented is hypothetical and representative of a potential product. Actual chemical shifts will vary.

Biological Evaluation and Future Directions

Once a novel aminocyclobutanol compound is synthesized and characterized, the next step is to assess its biological activity.[19][20][21]

-

Screening: The compounds can be entered into high-throughput screening (HTS) campaigns against specific biological targets, such as kinases, proteases, or G-protein coupled receptors.

-

Structure-Activity Relationship (SAR): By synthesizing a library of related analogs with variations at different positions of the scaffold, a structure-activity relationship can be established.[16] This process guides the iterative optimization of the lead compound to improve potency, selectivity, and drug-like properties.

-

Future Outlook: The aminocyclobutanol scaffold remains an under-explored area of chemical space with significant potential. Future work will likely focus on developing even more efficient and enantioselective synthetic methods, exploring new derivatizations, and applying these compounds to a wider range of challenging biological targets.

Conclusion

The discovery and synthesis of novel aminocyclobutanol compounds represent a promising frontier in drug discovery. Their unique structural and stereochemical properties make them valuable scaffolds for developing next-generation therapeutics. Through the strategic application of powerful synthetic methods, particularly photochemical cycloadditions, and a rigorous, iterative cycle of synthesis and biological testing, researchers can unlock the full potential of this privileged structural class.

References

- 1. researchgate.net [researchgate.net]

- 2. (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride | 1820572-14-2 | Benchchem [benchchem.com]

- 3. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All | MDPI [mdpi.com]

- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Paterno-Buechi Reaction [organic-chemistry.org]

- 13. Paterno buchi reaction | PPTX [slideshare.net]

- 14. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. baranlab.org [baranlab.org]

- 19. mdpi.com [mdpi.com]

- 20. [The Biological Activity of the Sevanol and Its Analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery [mdpi.com]

A Technical Guide to the Ring Strain and Reactivity of Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a four-membered carbocycle, represents a fascinating nexus of structural strain and synthetic potential. While classically viewed as an unstable entity, its inherent ring strain—a combination of angle and torsional strain—is not merely a liability but a powerful driving force for a diverse array of chemical transformations. This guide provides an in-depth exploration of the fundamental principles governing the structure and energetics of cyclobutanes. We will dissect the origins of its ~26 kcal/mol of ring strain, analyze its unique puckered conformation, and connect these structural features to its heightened reactivity. Furthermore, this document details key reaction classes, including thermal, photochemical, and metal-catalyzed ring-openings, providing field-proven insights into how this strain can be strategically harnessed. For professionals in drug discovery and development, we highlight the growing role of the cyclobutane scaffold in medicinal chemistry, where its rigid structure is leveraged to enhance metabolic stability, binding affinity, and overall pharmacological profiles.

The Energetic Landscape of Cyclobutane: A Tale of Two Strains

The chemistry of cyclobutane is fundamentally dictated by its high internal energy relative to its acyclic counterpart, butane. This excess energy, known as ring strain, is substantial, estimated to be around 26.3-26.4 kcal/mol (110 kJ/mol).[1][2][3] This value is only slightly less than that of the highly reactive cyclopropane ring.[4][5] To fully appreciate the reactivity of cyclobutane, one must first understand the origins of this strain, which is primarily a composite of two destabilizing factors: angle strain and torsional strain.

Angle Strain (Baeyer Strain)

In 1885, Adolf von Baeyer first postulated that deviation from the ideal tetrahedral bond angle of 109.5° for sp³-hybridized carbons would induce strain.[5][6] If cyclobutane were a perfect planar square, the internal C-C-C bond angles would be constrained to 90°.[5][7] This severe deviation of 19.5° from the ideal angle forces the C-C bonding orbitals to have suboptimal overlap, weakening the bonds and significantly raising the molecule's potential energy.[5] This component is the principal contributor to the high strain energy of cyclobutane.[7]

Torsional Strain (Pitzer Strain) and the Puckered Conformation

A planar cyclobutane would also suffer from severe torsional strain. The eight C-H bonds on adjacent carbon atoms would be fully eclipsed, creating repulsive van der Waals interactions.[4][5] To alleviate this eclipsing strain, cyclobutane deviates from planarity. It adopts a dynamic, "puckered" or "butterfly" conformation where one carbon atom is bent out of the plane formed by the other three by about 25-35°.[8][9][10]

This puckering provides a significant energetic benefit by reducing the torsional strain; the adjacent C-H bonds move towards a more staggered arrangement.[4][11] However, this comes at a small cost: the C-C-C bond angles are slightly compressed further to about 88°, marginally increasing the angle strain.[4][9] The equilibrium puckered geometry represents the lowest energy conformation, a delicate balance between slightly increased angle strain and significantly relieved torsional strain.[2] The energy barrier for the interconversion between equivalent puckered conformations is very low, approximately 1.45 kcal/mol, meaning the ring is highly flexible at room temperature.[12]

Caption: Heat provides the energy to overcome the activation barrier for ring-opening.

Metal-Catalyzed Ring-Opening

Transition metals such as rhodium, palladium, platinum, and nickel can catalyze the ring-opening of cyclobutanes under much milder conditions than thermal methods. [13][14]These reactions often proceed via oxidative addition of the metal into a strained C-C bond, forming a metallacyclopentane intermediate. This intermediate can then undergo various transformations, such as β-hydride elimination or reductive elimination, to yield a variety of linear products. The ability to control the regioselectivity of bond cleavage makes this a powerful synthetic strategy. [13][15] Exemplary Protocol: Rh(I)-Catalyzed Ring-Opening of a Bicyclo[1.1.0]butane (BCB) Derivative

Bicyclo[1.1.0]butanes (BCBs) are highly strained cyclobutane derivatives whose reactivity is often exploited in synthesis. [13]The following represents a conceptual protocol for a hydrophosphination reaction.

Objective: To achieve a regiodivergent hydrophosphination of a BCB.

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the bicyclo[1.1.0]butane substrate (1.0 equiv).

-

Catalyst & Ligand: Add the chosen transition metal catalyst (e.g., [Rh(cod)₂]BF₄, 2.5 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 5.0 mol%).

-

Solvent & Reagent: Add anhydrous, degassed solvent (e.g., toluene). Add the phosphine oxide reagent (1.2 equiv).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 60 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR analysis of aliquots.

-

Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.

-

Validation: Characterize the α-addition and β-addition products by NMR spectroscopy and mass spectrometry to confirm their structure and determine the regio- and diastereoselectivity.

Causality: The choice of ligand is critical. Bulky or electron-donating/withdrawing ligands can influence the steric and electronic environment around the metal center, thereby directing the regioselectivity of the C-C bond insertion and subsequent steps, leading to either the α- or β-addition product. [13]

Photochemical Reactions

Cyclobutanes are central to the field of photochemistry, most notably in [2+2] cycloaddition reactions. Under UV irradiation, two alkene units can combine to form a cyclobutane ring. The reverse reaction, a photochemically induced cycloreversion, is also common. A notable biological example is the formation of cyclobutane pyrimidine dimers in DNA upon exposure to UV light, which can lead to mutations. [16][17]

The Cyclobutane Motif in Drug Discovery and Development

Historically, strained rings like cyclobutane were often avoided by medicinal chemists due to concerns about chemical instability. However, this perception has shifted dramatically. The unique, rigid, and three-dimensional puckered structure of the cyclobutane ring is now recognized as a valuable tool for optimizing drug candidates. [1][16][17] Key Applications in Medicinal Chemistry:

-

Metabolic Stability: Replacing metabolically vulnerable groups (like isopropyl or cyclohexyl moieties) with a cyclobutane ring can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. [1]For example, in the development of the IDH1 inhibitor ivosidenib, replacing a cyclohexane with a difluorocyclobutane ring was a key step in improving metabolic stability. * Conformational Rigidity: The rigid puckered structure of cyclobutane can lock a molecule into a specific conformation that is optimal for binding to a biological target. This can lead to increased potency and selectivity. [17]* Improved Physicochemical Properties: As a non-planar, sp³-rich scaffold, incorporating a cyclobutane can disrupt crystal packing and improve aqueous solubility compared to flat, aromatic systems. [1]* Bioisosteric Replacement: Cyclobutane rings can serve as bioisosteres for other groups, such as phenyl rings or alkenes, to modulate properties or explore new chemical space while maintaining key pharmacophoric interactions. [16][17] The anti-cancer agent Carboplatin is a classic example, where a cyclobutane-1,1-dicarboxylate ligand replaces the two chloride ligands of cisplatin, resulting in a drug with significantly lower nephrotoxicity. [16]

Diagram 3: Role of Cyclobutane in Drug Design Workflow

Caption: A workflow for leveraging cyclobutane's properties in drug development.

Conclusion and Future Outlook

The cyclobutane ring is far more than a simple cycloalkane. Its significant ring strain endows it with a unique and powerful reactivity that can be harnessed for complex molecular synthesis. The strategic release of this strain through thermal, photochemical, or metal-catalyzed pathways provides access to a vast range of chemical structures. In the realm of drug discovery, the paradigm has shifted from viewing cyclobutane as a liability to embracing it as a valuable design element. Its rigid, three-dimensional structure offers a sophisticated tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of therapeutic agents. As synthetic methodologies for creating substituted cyclobutanes continue to advance, their role in both academic research and industrial drug development is poised to expand even further, opening new avenues for innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ring strain - Wikipedia [en.wikipedia.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. m.youtube.com [m.youtube.com]

- 11. askthenerd.com [askthenerd.com]

- 12. Conformational analysis | PDF [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]